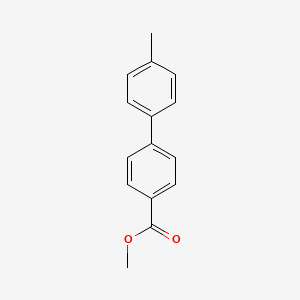

methyl 4'-methylbiphenyl-4-carboxylate

Vue d'ensemble

Description

[1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester: is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in nature as well as in various industrial applications. This particular compound is derived from biphenyl, a structure consisting of two benzene rings connected by a single bond, with a carboxylic acid group and a methyl ester group attached.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester typically involves the esterification of [1,1’-Biphenyl]-4-carboxylic acid with methanol in the presence of an acid catalyst. The reaction can be represented as follows:

[1,1’-Biphenyl]-4-carboxylic acid+MethanolAcid Catalyst[1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The use of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, facilitates the reaction. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester product.

Analyse Des Réactions Chimiques

Types of Reactions:

Hydrolysis: The ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield the corresponding carboxylic acid and methanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: [1,1’-Biphenyl]-4-carboxylic acid and methanol.

Reduction: [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, alcohol.

Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of methyl 4'-methylbiphenyl-4-carboxylate can be achieved through various methods. One notable technique is the one-pot synthesis involving the hydrolysis of 4'-methyl-2-cyanobiphenyl under acidic conditions, followed by esterification using alcohols in the presence of an acid catalyst. This method is advantageous as it minimizes waste and reduces the need for multiple reaction vessels, thereby enhancing environmental sustainability and cost-effectiveness .

Pharmaceutical Applications

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly angiotensin II receptor antagonists such as Valsartan. Its derivatives are utilized in the development of medications for hypertension and heart failure, showcasing its importance in therapeutic applications .

Case Study: Valsartan Synthesis

A study highlighted a highly efficient approach to synthesizing Valsartan using this compound as a key intermediate. The process involved several steps, including the formation of specific intermediates that ultimately led to the successful production of the active pharmaceutical ingredient (API) with high purity and yield .

Environmental Applications

The environmentally friendly synthesis route for this compound not only reduces chemical waste but also allows for the recovery of by-products such as ammonium sulfate, which can be utilized as a fertilizer . This aspect underscores the compound's role in sustainable chemistry practices.

Analytical Applications

This compound has been analyzed using various techniques, including gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR). These analytical methods confirm its structural integrity and functional groups, enabling researchers to study its behavior under different conditions .

Summary of Applications

| Application Area | Details |

|---|---|

| Pharmaceuticals | Intermediate for angiotensin II receptor antagonists like Valsartan. |

| Environmental Chemistry | Sustainable synthesis methods with by-product recovery for fertilizers. |

| Analytical Chemistry | Characterization using GC-MS and FTIR for structural analysis. |

Mécanisme D'action

The mechanism of action of [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester primarily involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of the carboxylic acid and methanol. In reduction reactions, the ester is reduced to the corresponding alcohol through the transfer of hydride ions from the reducing agent.

Comparaison Avec Des Composés Similaires

Methyl benzoate: An ester derived from benzoic acid and methanol.

Ethyl benzoate: An ester derived from benzoic acid and ethanol.

Methyl salicylate: An ester derived from salicylic acid and methanol.

Uniqueness:

- [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester is unique due to its biphenyl structure, which imparts distinct chemical and physical properties compared to simpler esters like methyl benzoate or ethyl benzoate. The presence of two benzene rings connected by a single bond provides additional stability and potential for various chemical modifications.

This detailed article provides a comprehensive overview of [1,1’-Biphenyl]-4-carboxylic acid, 4’-methyl-, methyl ester, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Methyl 4'-methylbiphenyl-4-carboxylate (CAS: 49742-56-5) is an organic compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.

| Property | Value |

|---|---|

| Molecular Formula | C15H14O2 |

| Molecular Weight | 226.28 g/mol |

| IUPAC Name | Methyl 4-(4-methylphenyl)benzoate |

| PubChem CID | 170805 |

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition of growth. The compound was particularly effective against Gram-positive bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.

- Case Study : In vitro testing against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

2. Anticancer Activity

The anticancer properties of this compound have been explored in several studies. It has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3).

- Mechanism of Action : The compound appears to disrupt the cell cycle, leading to increased apoptosis rates. Flow cytometry analysis revealed that treated MCF-7 cells exhibited a significant increase in the sub-G1 population, indicating cell death.

-

Research Findings :

- An IC50 value of approximately 15 µM was reported for MCF-7 cells, suggesting substantial cytotoxicity.

- In vivo studies using mouse models demonstrated tumor growth inhibition when treated with this compound.

3. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In a study evaluating its impact on lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced pro-inflammatory cytokine production.

- Findings :

- A reduction of TNF-alpha and IL-6 levels was observed when macrophages were treated with the compound at concentrations of 10 to 50 µM.

- The compound inhibited the NF-kB signaling pathway, which is crucial in mediating inflammatory responses.

Summary of Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

Propriétés

IUPAC Name |

methyl 4-(4-methylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15(16)17-2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUWJKRQGXBISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1068512 | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49742-56-5 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 4′-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049742565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-carboxylic acid, 4'-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1068512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4'-methyl[1,1'-biphenyl]-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.